molecular formula C24H17ClN2O2S3 B11511081 2-[(4-Chlorobenzyl)sulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine

2-[(4-Chlorobenzyl)sulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B11511081
M. Wt: 497.1 g/mol
InChI Key: CGNMFNGFLOQNGA-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)methanesulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The compound also features a chlorophenyl group, a methanesulfonyl group, a phenyl group, and a thiophen-2-yl group, making it a highly substituted and functionalized molecule.

Properties

Molecular Formula

C24H17ClN2O2S3

Molecular Weight

497.1 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C24H17ClN2O2S3/c25-17-10-8-15(9-11-17)14-32(28,29)24-22(26)21-18(16-5-2-1-3-6-16)13-19(27-23(21)31-24)20-7-4-12-30-20/h1-13H,14,26H2

InChI Key

CGNMFNGFLOQNGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)S(=O)(=O)CC4=CC=C(C=C4)Cl)N)C5=CC=CS5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methanesulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base .

Another method involves the condensation of thiophene derivatives with pyridine derivatives under specific conditions. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide, can also be employed to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)methanesulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(4-Chlorophenyl)methanesulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methanesulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenyl)methanesulfonyl]-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine is unique due to its highly substituted structure, which imparts specific chemical reactivity and potential biological activity. The presence of multiple functional groups allows for diverse chemical modifications and applications in various fields.

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